molecular formula C8H5ClFN3O2 B8705803 5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

Cat. No.: B8705803
M. Wt: 229.59 g/mol
InChI Key: ZZJNUSYBSJJSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is a useful research compound. Its molecular formula is C8H5ClFN3O2 and its molecular weight is 229.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClFN3O2

Molecular Weight

229.59 g/mol

IUPAC Name

5-chloro-6-fluoro-8-methyl-3H-pyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C8H5ClFN3O2/c1-13-6-3(7(14)12-2-11-6)4(9)5(10)8(13)15/h2H,1H3,(H,11,12,14)

InChI Key

ZZJNUSYBSJJSLP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)Cl)C(=O)NC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 2-amino-5-fluoro-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-carbonitrile (4.97 g, 246 mmol) and 99% formic acid (40 mL, 8 volumes) in a dried vessel. Heat to 80° C. When a solution is formed add aqueous 9 N sulfuric acid (25 mL, 5 volumes). After 20 hours, cool ambient temperature and add ice-water (50 mL, 10 volumes) with stirring. Cool in an ice bath to give a solid. After 30 minutes, collect the solid by filtration, rinse with water (2×5 mL), and dry in vacuo to give the title compound.
Name
2-amino-5-fluoro-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-carbonitrile
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Combine 2-amino-5-fluoro-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-carbonitrile (33.0 g, 0.164 mol) and 99% formic acid (264 mL, 8 volumes) in a dried vessel. Heat to 70° C. When a solution is formed, add concentrated aqueous hydrochloric acid (165 mL, 5 volumes). After 20 hours, add another portion of concentrated aqueous hydrochloric acid (35 mL) and heated at 70° C. for another 4 h. Then cool the reaction mixture to the ambient temperature and add ice-water (350 mL, 10 volumes). Cool in an ice bath to give a solid. After 30 minutes, collect the solid by filtration, rinse with water (2×30 mL), and dry in vacuo to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ12.96 (s, 1H), 8.35 (s, 1H). 3.61 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ157.7 (d, J=4.4 Hz), 154.6 (d, J=26.4 Hz), 151.2 (d, J=2.2 Hz), 149.9, 146.4 (d, J=242 Hz), 125.0 (d, J=16.9 Hz), 99.94, 29.8; 19F NMR (376 MHz, DMSO-d6) δ−133.8; MS (M+H)+m/z calcd 230.0. found 230.0.
Name
2-amino-5-fluoro-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-carbonitrile
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
264 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.